molecular formula C7H8N3NaO5S B611803 sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate CAS No. 1804915-68-1

sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Cat. No.: B611803
CAS No.: 1804915-68-1
M. Wt: 269.2068
InChI Key: RYJWKSOILDDAHI-RIHPBJNCSA-M
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Description

WCK-4234 is a novel diazabicyclooctane compound developed by Wockhardt Ltd. It is primarily known for its potent inhibitory activity against class A, C, and D β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. WCK-4234 is being developed for use in combination with carbapenem antibiotics, such as meropenem, to combat multidrug-resistant Gram-negative bacterial infections .

Preparation Methods

The synthesis of WCK-4234 involves several steps, starting with the preparation of the diazabicyclooctane core structure. The synthetic route typically includes the following steps:

Industrial production methods for WCK-4234 would involve scaling up these synthetic steps while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of stringent quality control measures.

Chemical Reactions Analysis

WCK-4234 undergoes several types of chemical reactions, primarily involving its interaction with β-lactamases:

Common reagents used in these reactions include β-lactam antibiotics (such as meropenem) and various solvents and catalysts to facilitate the reactions. The major products formed from these reactions are the inactivated β-lactamase enzymes and the hydrolyzed products of WCK-4234 .

Mechanism of Action

The mechanism of action of WCK-4234 involves its binding to the active serine site (S70) of β-lactamases. This binding leads to the formation of an acyl enzyme intermediate, which inactivates the enzyme and prevents it from hydrolyzing β-lactam antibiotics. This inhibition restores the activity of the antibiotics against β-lactamase-producing bacteria . The molecular targets of WCK-4234 are the β-lactamase enzymes, and the pathways involved include the inhibition of β-lactamase-mediated antibiotic resistance .

Properties

IUPAC Name

sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWKSOILDDAHI-RIHPBJNCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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